

Application of Gastrin I (1-14) in Lymphocyte Re-stimulation Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gastrin I (1-14), human tfa*

Cat. No.: *B15607568*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gastrin I (1-14) is a peptide fragment of the gastrointestinal hormone gastrin. While gastrin is primarily known for its role in stimulating gastric acid secretion, it and its receptors, such as the cholecystikinin B receptor (CCK2R), have been identified on various immune cells, including lymphocytes.[1] This suggests a potential role for gastrin peptides in modulating immune responses. Lymphocyte re-stimulation assays are fundamental in vitro techniques used to assess the recall immune response of memory T cells to a specific antigen. This application note provides a detailed protocol for the use of Gastrin I (1-14) as a potential stimulating agent in a lymphocyte re-stimulation assay to evaluate its effects on lymphocyte proliferation and cytokine production.

The provided protocols are based on standard methodologies for peptide-based lymphocyte stimulation and proliferation analysis. Researchers should optimize these protocols for their specific experimental conditions and cell types.

Data Summary

The following tables represent hypothetical data for illustrative purposes to demonstrate the potential effects of Gastrin I (1-14) on lymphocyte re-stimulation. Actual results may vary based on experimental conditions, donors, and cell purity.

Table 1: Lymphocyte Proliferation in Response to Gastrin I (1-14) Stimulation

Treatment Group	Concentration	Proliferation Index (CFSE Assay)	% Divided Cells
Unstimulated Control	0 µg/mL	1.1 ± 0.2	5 ± 1.5
Gastrin I (1-14)	1 µg/mL	2.5 ± 0.4	35 ± 5.2
Gastrin I (1-14)	5 µg/mL	4.8 ± 0.7	78 ± 8.1
Gastrin I (1-14)	10 µg/mL	5.2 ± 0.6	85 ± 7.5
Positive Control (PHA)	5 µg/mL	6.5 ± 0.9	95 ± 3.0

Table 2: Cytokine Profile in Supernatants of Gastrin I (1-14) Stimulated Lymphocytes

Treatment Group	Concentration	IFN-γ (pg/mL)	IL-2 (pg/mL)	IL-10 (pg/mL)
Unstimulated Control	0 µg/mL	< 10	< 5	< 5
Gastrin I (1-14)	1 µg/mL	150 ± 25	80 ± 15	20 ± 5
Gastrin I (1-14)	5 µg/mL	450 ± 60	250 ± 40	50 ± 10
Gastrin I (1-14)	10 µg/mL	520 ± 75	310 ± 50	65 ± 12
Positive Control (PHA)	5 µg/mL	1200 ± 150	800 ± 100	40 ± 8

Experimental Protocols

I. Preparation of Gastrin I (1-14)

Gastrin I (1-14) is typically supplied as a lyophilized powder.[\[2\]](#)

- Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.[\[3\]](#) For peptides with solubility challenges, DMSO may be used,

followed by dilution in culture medium, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%).

- Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[\[2\]](#)[\[3\]](#)

II. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

- Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
- Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
- Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
- Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

III. Lymphocyte Proliferation Assay using CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell divisions by flow cytometry.[\[1\]](#)[\[4\]](#)[\[5\]](#)

- CFSE Staining:
 - Adjust the PBMC concentration to 1×10^7 cells/mL in pre-warmed PBS.

- Add an equal volume of 2X CFSE staining solution (final concentration of 1-5 μM) to the cell suspension.
- Incubate for 10 minutes at 37°C, protected from light.
- Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
- Cell Culture and Re-stimulation:
 - Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of $1-2 \times 10^6$ cells/mL.
 - Plate 100 μL of the cell suspension into each well of a 96-well round-bottom plate.
 - Prepare serial dilutions of Gastrin I (1-14) in complete RPMI-1640 medium. A suggested starting range is 1-10 $\mu\text{g/mL}$.
 - Add 100 μL of the Gastrin I (1-14) dilutions to the respective wells.
 - Include an unstimulated control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 $\mu\text{g/mL}$).
 - Culture the cells for 4-6 days at 37°C in a humidified 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - After the incubation period, harvest the cells and wash with PBS containing 2% FBS.
 - Stain with fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8) to identify specific T cell populations.
 - Acquire the samples on a flow cytometer equipped with a 488 nm laser.

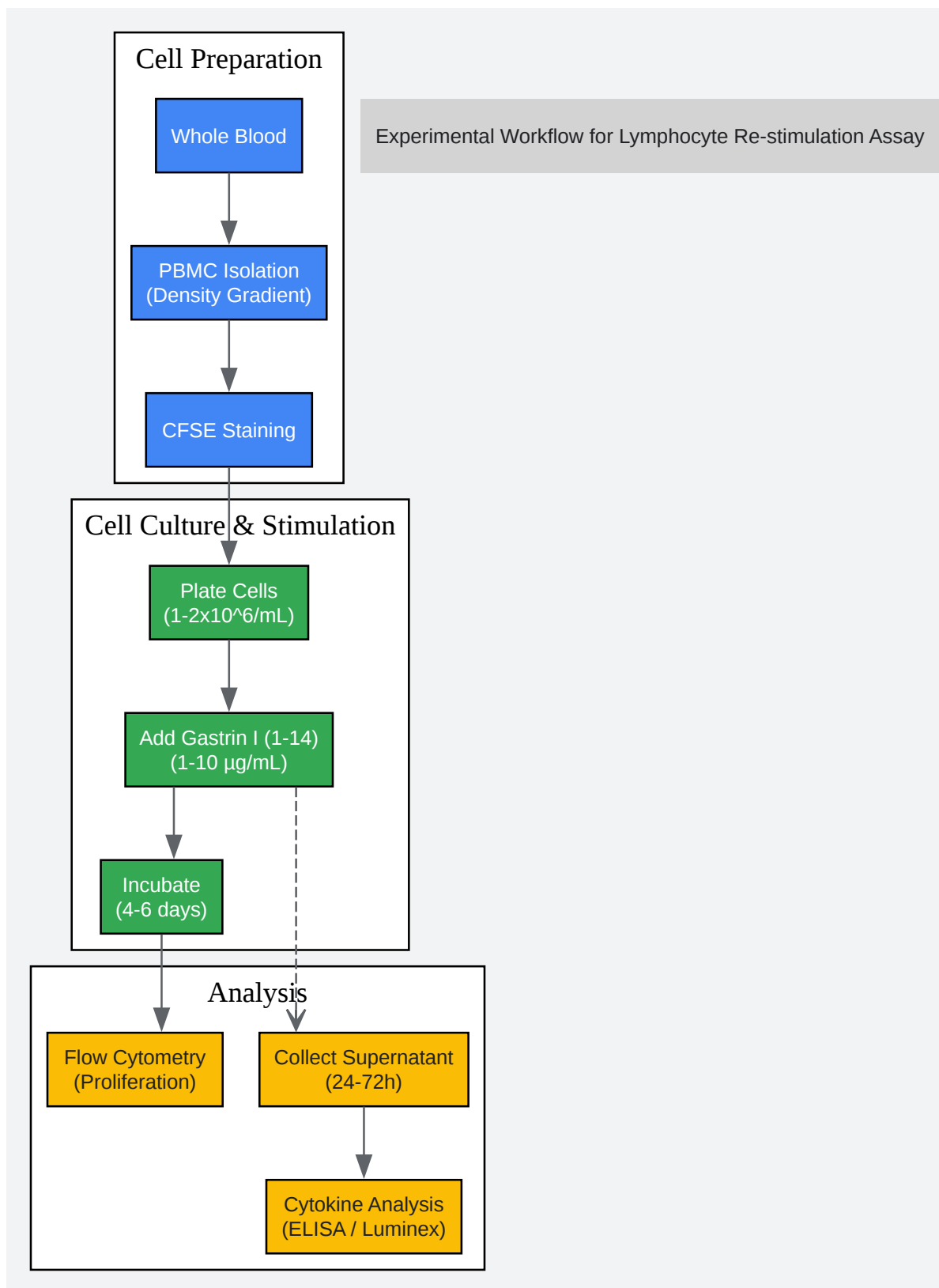
- Analyze the data by gating on the lymphocyte population and then on specific T cell subsets. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity, each peak representing a cell division.

IV. Cytokine Production Assay

Cytokine levels in the culture supernatants can be measured to assess the functional response of lymphocytes to Gastrin I (1-14) stimulation.

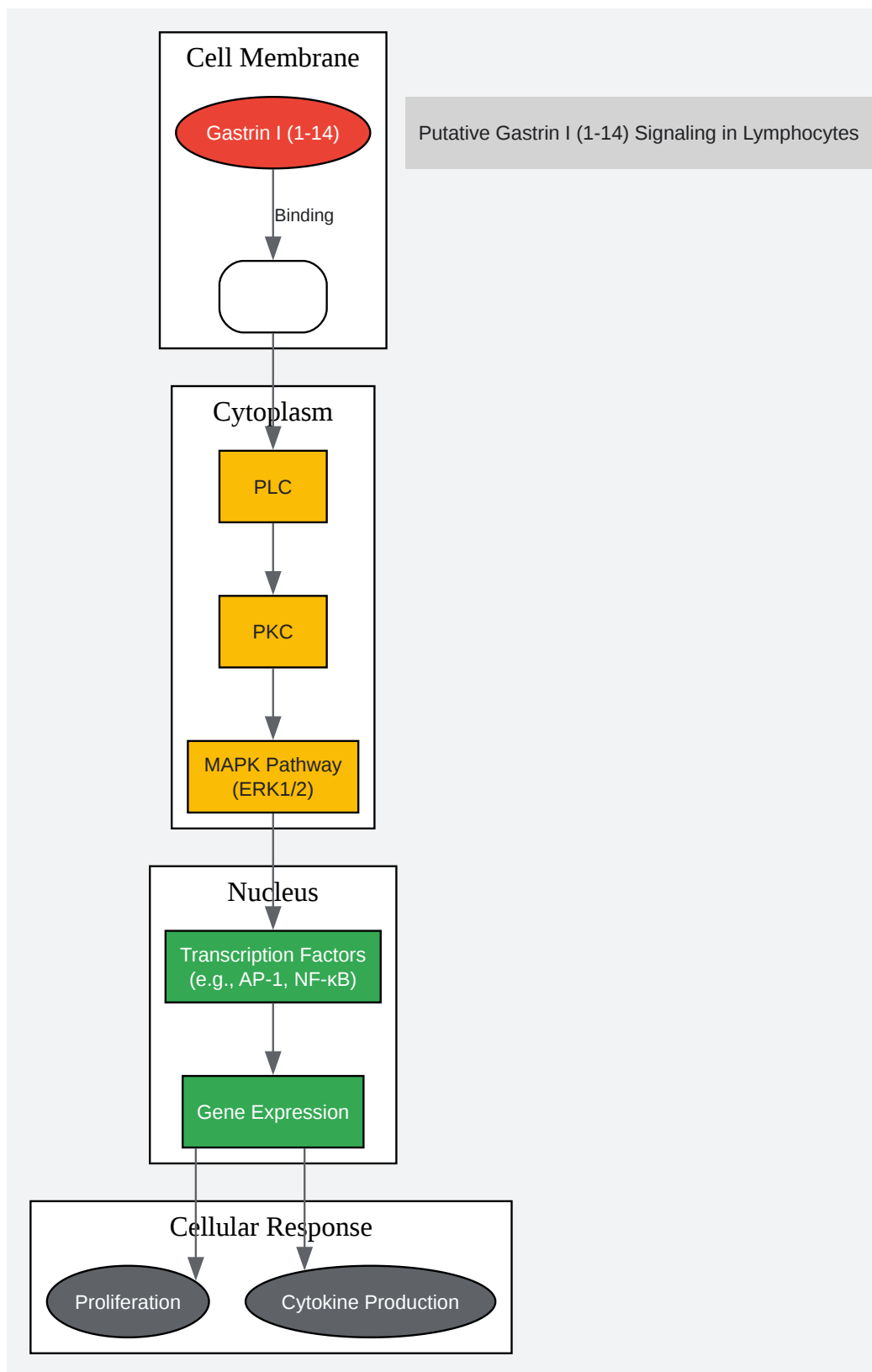
- Supernatant Collection:
 - Set up the cell culture as described in the proliferation assay (Section III, step 2).
 - After 24-72 hours of incubation (optimal time depends on the cytokine of interest), centrifuge the 96-well plate at 400 x g for 5 minutes.
 - Carefully collect the culture supernatants without disturbing the cell pellet.
 - Store the supernatants at -80°C until analysis.
- Cytokine Measurement:
 - Measure the concentration of cytokines (e.g., IFN- γ , IL-2, IL-4, IL-10) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions. These assays provide a quantitative measure of the secreted cytokines.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for assessing lymphocyte responses to Gastrin I (1-14).



[Click to download full resolution via product page](#)

Caption: Potential signaling cascade activated by Gastrin I (1-14) in lymphocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Gastrin I (1-14) in Lymphocyte Re-stimulation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607568#application-of-gastrin-i-1-14-in-lymphocyte-re-stimulation-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com